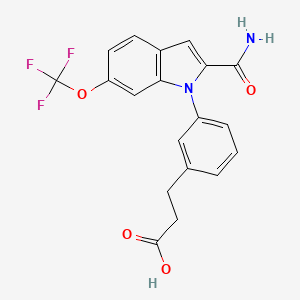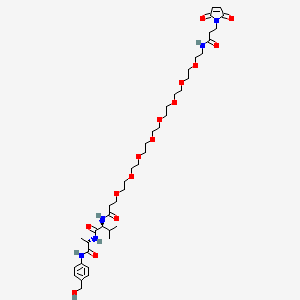
Neohesperdin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Neohesperidin is a flavanone glycoside predominantly found in citrus fruits. It is the 7-O-neohesperidose derivative of hesperetin, which is the 4’-methoxy derivative of eriodictyol . This compound is known for its potent pharmacological properties, including antioxidant, anti-inflammatory, and neuroprotective activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Neohesperidin can be synthesized through various methods, including plant extraction, chemical synthesis from naringin, and biotransformation from hesperidin . One common method involves the extraction from citrus fruits, followed by purification processes to isolate the compound.
Industrial Production Methods: Industrial production of neohesperidin often involves the extraction from citrus peels, particularly from bitter oranges. The process includes steps such as solvent extraction, filtration, and crystallization to obtain high-purity neohesperidin .
Análisis De Reacciones Químicas
Types of Reactions: Neohesperidin undergoes several types of chemical reactions, including hydrolysis, glucuronidation, sulfation, glutamylation, N-butyryl glycylation, and lactylation . These reactions are crucial for its metabolism and bioavailability.
Common Reagents and Conditions:
Hydrolysis: Typically occurs under acidic or enzymatic conditions.
Glucuronidation and Sulfation: Often facilitated by enzymes such as UDP-glucuronosyltransferases and sulfotransferases.
Glutamylation and N-butyryl glycylation: These reactions involve the addition of glutamic acid and butyric acid derivatives, respectively.
Major Products: The primary products of these reactions include various metabolites that retain the core flavanone structure but with different functional groups attached, enhancing their solubility and excretion .
Aplicaciones Científicas De Investigación
Neohesperidin has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other flavonoid derivatives.
Biology: Studied for its role in modulating cellular processes and signaling pathways.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, diabetes, and neurodegenerative disorders
Mecanismo De Acción
Neohesperidin exerts its effects through various molecular targets and pathways:
Antioxidant Activity: Scavenges free radicals and upregulates antioxidant enzymes.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and modulates signaling pathways such as NF-κB and MAPK.
Neuroprotective Activity: Protects neurons from oxidative stress and apoptosis by activating pathways like Akt/Nrf2/HO-1.
Comparación Con Compuestos Similares
Neohesperidin is often compared with other flavanones such as naringin and hesperidin:
Propiedades
Fórmula molecular |
C28H34O15 |
|---|---|
Peso molecular |
610.6 g/mol |
Nombre IUPAC |
(2S)-7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(3-hydroxy-5-methoxyphenyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C28H34O15/c1-10-21(33)23(35)25(37)27(39-10)43-26-24(36)22(34)19(9-29)42-28(26)40-14-6-15(31)20-16(32)8-17(41-18(20)7-14)11-3-12(30)5-13(4-11)38-2/h3-7,10,17,19,21-31,33-37H,8-9H2,1-2H3/t10-,17-,19+,21-,22+,23+,24-,25+,26+,27-,28+/m0/s1 |
Clave InChI |
TWAZWVPPDIUVOD-UZRWAPQLSA-N |
SMILES isomérico |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C4C(=O)C[C@H](OC4=C3)C5=CC(=CC(=C5)OC)O)O)CO)O)O)O)O)O |
SMILES canónico |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC(=CC(=C5)OC)O)O)CO)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Diisopropyl 11-(4-chlorobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate](/img/structure/B11936711.png)
![2,6-dichloro-N-[4-chloro-3-(8-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]pyridine-3-carboxamide](/img/structure/B11936716.png)

![(3R)-4-[(1S)-1-(2-amino-4-chlorophenyl)ethyl]-3-(4-chlorophenyl)-7-iodo-1-[3-(4-methylpiperazin-1-yl)propyl]-3H-1,4-benzodiazepine-2,5-dione](/img/structure/B11936728.png)


![1-(2,5-Dimethoxyphenyl)-2-[4-(3-fluorophenoxy)piperidin-1-yl]ethanol](/img/structure/B11936750.png)
![(3S)-3-[[(2S)-2-[[(2S)-1-[(2S)-1-[(4R,10S,13S,16R,19S,22S,25R)-25-acetamido-13-(3-carbamimidamidopropyl)-22-(2-carboxyethyl)-19-(1H-imidazol-5-ylmethyl)-10-(1H-indol-3-ylmethyl)-16-(naphthalen-2-ylmethyl)-6,9,12,15,18,21,24-heptaoxo-1,2-dithia-5,8,11,14,17,20,23-heptazacyclohexacosane-4-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-6-aminohexanoyl]amino]-4-amino-4-oxobutanoic acid](/img/structure/B11936757.png)




